I-Bet151

Description

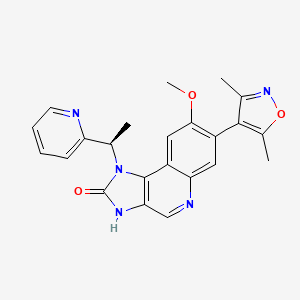

inhibitor of the BET family of proteins; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUVNZRUGEAHB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680599 | |

| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300031-49-5 | |

| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

I-BET151 and Its Role in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

I-BET151 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers in the regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD2, BRD3, and BRD4, this compound effectively displaces them from chromatin. This leads to the transcriptional downregulation of key oncogenes and pro-inflammatory genes, making this compound a promising therapeutic agent in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on critical signaling pathways, quantitative data on its activity, and detailed protocols for key experimental assays used in its characterization.

Introduction to this compound and BET Proteins

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key step in the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby facilitating transcription elongation. Dysregulation of BET protein function is implicated in the pathogenesis of numerous cancers and inflammatory conditions due to the aberrant expression of genes controlling cell proliferation, apoptosis, and inflammation.

This compound (also known as GSK1210151A) is a synthetic compound that mimics the structure of acetylated lysine, allowing it to competitively bind to the bromodomains of BET proteins. This competitive inhibition prevents BET proteins from associating with chromatin, leading to a reduction in the transcription of their target genes. Notably, this compound has demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies and solid tumors.

Mechanism of Action of this compound in Gene Transcription

The primary mechanism of action of this compound is the disruption of BET protein-mediated gene transcription. By occupying the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, this compound initiates a cascade of events that ultimately leads to the suppression of target gene expression.

A key consequence of this compound-mediated BET protein displacement is the downregulation of the master oncogene MYC. BRD4 is known to be heavily recruited to the promoter and enhancer regions of MYC, and its displacement by this compound leads to a rapid and significant decrease in MYC transcription. This effect is central to the anti-proliferative and pro-apoptotic activity of this compound in many cancer types.

Furthermore, this compound treatment leads to the transcriptional repression of other critical genes involved in cell cycle progression and survival, such as BCL2 and CDK6. The displacement of BRD4 from the chromatin also interferes with the recruitment of the super elongation complex (SEC) and P-TEFb, leading to a global but selective reduction in transcriptional elongation.

Figure 1: Mechanism of this compound in MYC Gene Transcription.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various assays and cell lines. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of this compound against BET Bromodomains

| BET Protein | pIC50 | IC50 (µM) |

| BRD2 | 6.3 | 0.5 |

| BRD3 | 6.6 | 0.25 |

| BRD4 | 6.1 | 0.79 |

| Data sourced from MedChemExpress and Selleck Chemicals. |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.195 |

| MV4-11 | Acute Myeloid Leukemia | 0.119 |

| MOLM-13 | Acute Myeloid Leukemia | 0.228 |

| MM1.S | Multiple Myeloma | 0.299 |

| HT-29 | Colorectal Adenocarcinoma | 0.945 |

| U87MG | Glioblastoma | 0.572 (72h) |

| Data sourced from MedChemExpress and other research articles. |

Impact of this compound on Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several critical signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, constitutive activation of the NF-κB pathway promotes cell proliferation and resistance to apoptosis. This compound has been shown to suppress NF-κB activity by inhibiting the transcription of NF-κB target genes. Specifically, BRD2 and BRD4 have been implicated in the regulation of NF-κB signaling, and their displacement by this compound leads to a reduction in the expression of pro-inflammatory cytokines like IL-6 and IL-8. The mechanism involves the downregulation of the NF-κB subunit p105/p50.

I-BET151 Signaling Pathways: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Signaling Pathways Modulated by I-BET151, a Potent BET Bromodomain Inhibitor.

This whitepaper provides a comprehensive technical overview of the signaling pathways modulated by this compound (GSK1210151A), a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, immunology, and epigenetic research. Herein, we detail the core mechanisms of action of this compound, its impact on key signaling cascades, present quantitative data from seminal studies, and provide detailed experimental protocols for key assays.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[4] This mechanism of action underlies the profound effects of this compound on cell proliferation, cell cycle progression, and apoptosis in various cancer models. While this compound targets multiple BET proteins, BRD4 is often identified as a primary target for its anti-cancer effects.[1][5]

Key Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact several critical signaling pathways implicated in cancer and inflammation. These include the NF-κB, Notch, and Hedgehog pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. This compound has been demonstrated to be a potent inhibitor of NF-κB signaling.[1][6][7]

In multiple myeloma cells, this compound inhibits the release of pro-inflammatory cytokines such as IL-1β and IL-6 by reducing BRD4-mediated activation of NF-κB.[1] Mechanistically, this compound can inhibit the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][8] In melanoma, the inhibitory effect of this compound on NF-κB is primarily mediated through the targeting of BRD2, leading to a reduction in the production of cytokines and chemokines like IL-6 and IL-8.[1][7] This leads to cell cycle arrest and apoptosis.[1]

dot

Caption: this compound inhibits the NF-κB pathway by targeting BRD2/BRD4.

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that plays a crucial role in cell fate decisions, proliferation, and apoptosis.[2] Aberrant Notch signaling is implicated in the pathogenesis of various cancers. This compound has been shown to inhibit the Notch signaling pathway.[1][2] This inhibition is achieved by this compound reducing the binding of BRD4 to the promoter regions of key Notch pathway components, such as Notch1 and its ligand Jagged1 (JAG1).[1][2] This leads to the downregulation of Notch1 transcription and subsequent inhibition of the pathway's target genes.[1]

dot

Caption: this compound inhibits Notch signaling by displacing BRD4 from the Notch1 promoter.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical for embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, including medulloblastoma and basal cell carcinoma.[9] this compound has been identified as an inhibitor of the Hh pathway, acting downstream of the Smoothened (SMO) receptor.[9][10] The mechanism of inhibition involves this compound preventing the binding of BRD4 to the promoter of the GLI1 gene, a key transcription factor and downstream effector of the Hh pathway.[9] This leads to a reduction in GLI1 expression and subsequent downregulation of Hh target genes.[9]

dot

Caption: this compound inhibits Hedgehog signaling by preventing BRD4 binding to the GLI1 promoter.

Effects on Cell Cycle and Apoptosis

A significant consequence of this compound's activity on the aforementioned signaling pathways is the induction of cell cycle arrest and apoptosis in cancer cells.[1][11]

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, primarily at the G1/S transition, in various cancer cell lines, including those from glioma, mantle cell lymphoma, and melanoma.[1][2] This effect is often associated with the downregulation of key cell cycle regulators such as c-MYC and CDK6, and the upregulation of cell cycle inhibitors like CDKN1A (p21).[1] In melanoma, this compound-induced G1 arrest is specifically linked to the inhibition of BRD4 and the subsequent upregulation of p21.[1]

Apoptosis

This compound is a potent inducer of apoptosis in a variety of hematological malignancies and solid tumors.[1][12] The pro-apoptotic effects of this compound are often mediated through the downregulation of anti-apoptotic proteins like BCL2 and the upregulation of pro-apoptotic proteins.[4][12] For example, in neuroblastoma, this compound promotes apoptosis by increasing the levels of TP53INP1.[1] In melanoma, this compound-induced apoptosis is linked to the activation of the BH3-only protein BIM, which is primarily regulated by BRD2.[1]

dot

Caption: this compound induces G1/S arrest and apoptosis through modulation of key regulatory proteins.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound from various studies.

Table 1: this compound Inhibitory Concentrations (pIC50 and IC50)

| Target/Cell Line | Assay Type | Value | Reference |

| BRD2 | pIC50 | 6.3 | [13] |

| BRD3 | pIC50 | 6.6 | [13] |

| BRD4 | pIC50 | 6.1 | [13] |

| Myeloma Cell Lines | Cell Cycle Arrest (IC50) | 100–300 nM | [7] |

| U87MG (Glioblastoma) | CellTiter-Glo (IC50, 48h) | 1.05 ± 0.18 μM | |

| U87MG (Glioblastoma) | CellTiter-Glo (IC50, 72h) | 0.572 ± 0.048 μM |

Table 2: Effects of this compound on Gene and Protein Expression

| Cell Type | Target Gene/Protein | Effect | Method | Reference |

| Multiple Myeloma | c-MYC, IRF4 | Downregulation | - | [1] |

| Multiple Myeloma | IL-1β, IL-6 | Inhibition of release | ELISA | [1] |

| Melanoma | p105, p50 (NF-κB subunits) | Reduction | - | [1] |

| Melanoma | IL-6, IL-8 | Downregulation of production | - | [6] |

| Medulloblastoma | GLI1 | Downregulation | - | [1] |

| Neuroblastoma | N-Myc, NCYM | Inhibition of transcription | - | [1] |

| Neuroblastoma | TP53INP1 | Increased mRNA and protein levels | - | [1] |

| MLL-fusion leukemia | BCL2, C-MYC, CDK6 | Inhibition of transcription | - | [1] |

| Breast Cancer (TNBC) | Jagged1/Notch1 | Regulation | - | [1] |

| Non-Small Cell Lung Cancer | eIF4E | Downregulation | - | [2] |

Experimental Protocols

This section provides an overview of methodologies for key experiments used to characterize the effects of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression levels of specific proteins (e.g., BRD4, c-MYC, p21, cleaved PARP).

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-MYC) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

-

Analysis: Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the occupancy of BRD4 on the promoter regions of target genes (e.g., c-MYC, GLI1, Notch1) and the effect of this compound.

-

Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers designed for the promoter regions of interest.

dot

Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that exerts its anti-cancer and anti-inflammatory effects by modulating key signaling pathways, including NF-κB, Notch, and Hedgehog. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer models highlights its therapeutic potential. This technical guide provides a foundational understanding of the core signaling pathways affected by this compound and offers standardized protocols for its investigation. Further research will continue to elucidate the full spectrum of this compound's mechanisms and its potential applications in the clinic.

References

- 1. Transcriptome analysis of iBET-151, a BET inhibitor alone and in combination with paclitaxel in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neoplasiaresearch.com [neoplasiaresearch.com]

- 9. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effect of I-BET151 on BCL2 Expression

This technical guide provides a comprehensive overview of the molecular interactions between the BET (Bromodomain and Extra-Terminal domain) inhibitor, this compound, and the anti-apoptotic protein BCL2 (B-cell lymphoma 2). A thorough understanding of this interaction is critical for the development of novel cancer therapeutics.

Introduction: this compound and BCL2

This compound is a small molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters.[3][4] By preventing BET proteins from binding to chromatin, this compound can modulate the transcription of key oncogenes and cell cycle regulators.[1][5]

BCL2 is a central protein in the regulation of apoptosis, or programmed cell death.[6] It is a pro-survival protein that prevents the release of mitochondrial apoptogenic factors.[7] Overexpression of BCL2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies.[8][9]

Core Mechanism: Transcriptional Repression of BCL2 by this compound

This compound exerts its effect on BCL2 primarily through the transcriptional repression of the BCL2 gene. The mechanism involves the displacement of BRD4, and to some extent BRD3, from the regulatory regions of the BCL2 gene.[1] This prevents the recruitment of the transcriptional elongation complex, leading to a decrease in BCL2 mRNA and subsequently, BCL2 protein levels. This downregulation of a key anti-apoptotic protein sensitizes cancer cells to apoptosis.[1][10]

In hematological malignancies, particularly those with mixed-lineage leukemia (MLL) rearrangements, the transcription of BCL2, along with other oncogenes like C-MYC, is often dependent on the activity of BET proteins.[1] Therefore, treatment with this compound leads to a significant reduction in the expression of these pro-survival genes, inducing cell cycle arrest and apoptosis.[1][2]

Quantitative Data on this compound's Effect

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on Gene Expression in Hematological Malignancies

| Cell Line(s) | Cancer Type | Target Genes Inhibited | Outcome | Reference |

| MV4;11, MOLM13, NOMO1 | MLL-rearranged Leukemia | BCL2, C-MYC, CDK6 | Inhibition of proliferation, G0/G1 arrest, induction of apoptosis | [1] |

| MOLM13, THP1 | MLL-rearranged Leukemia | BCL2, C-MYC | Inhibition of proliferation, G0/G1 arrest, induction of apoptosis | [1] |

Table 2: this compound in Combination Therapies Involving the BCL2 Pathway

| Combination | Cancer Type | Synergistic Effect | Mechanism | Reference |

| This compound + S63845 (MCL-1 inhibitor) | Various | Synergistically induce apoptosis | Broadens the range of action for both agents | [1] |

| ABBV-075 (BETi) + Venetoclax (BCL2 inhibitor) | Acute Myeloid Leukemia (AML) | Synergistically induced apoptosis | BETi attenuates MYC, CDK6, MCL1, and BCL2 expression | [10] |

Signaling Pathways and Apoptosis Induction

This compound's impact on BCL2 is a key part of its broader pro-apoptotic effect. By reducing BCL2 levels, this compound shifts the balance of BCL2 family proteins towards apoptosis. This is often accompanied by an upregulation of pro-apoptotic BH3-only proteins like BIM. The decreased anti-apoptotic defense (lower BCL2) combined with increased pro-apoptotic signals leads to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, cell death.

It is important to note that resistance to BET inhibitors can arise through the upregulation of BCL2.[3] This provides a strong rationale for combination therapies using BET inhibitors and direct BCL2 inhibitors (BH3 mimetics) to overcome resistance.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on BCL2 expression and function.

5.1. Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., MV4;11, MOLM13 for leukemia; OPM2 for multiple myeloma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.

5.2. Quantitative Real-Time PCR (qRT-PCR) for BCL2 mRNA Expression

-

RNA Extraction: Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green or TaqMan probes specific for the human BCL2 gene. A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.

-

Data Analysis: The relative expression of BCL2 mRNA is calculated using the 2-ΔΔCt method.

5.3. Western Blotting for BCL2 Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCL2. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control like β-actin or GAPDH is used to ensure equal protein loading.

5.4. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

-

Caspase Activity Assay: Caspase-3/7 activity is measured using a luminescent or colorimetric substrate-based assay to quantify the execution phase of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound effectively downregulates BCL2 expression by inhibiting the transcriptional activity of BET proteins, particularly BRD4.[1] This mechanism contributes significantly to the anti-cancer effects of this compound, primarily by inducing apoptosis in susceptible cancer cells.[1][11] The data strongly support the therapeutic potential of this compound, especially in hematological malignancies.

For drug development professionals, the key takeaway is the strong rationale for combining BET inhibitors with BCL2 inhibitors like venetoclax. Such combinations can lead to synergistic cell killing and may overcome acquired resistance to single-agent therapy.[3][10] Future research should continue to explore biomarkers that predict sensitivity to this compound and further delineate the complex interplay between BET proteins and the BCL2 family in various cancer contexts.

References

- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The BET Bromodomain Inhibitor I-BET-151 Induces Structural and Functional Alterations of the Heart Mitochondria in Healthy Male Mice and Rats [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

I-BET151 (GSK1210151A): A Technical Guide for Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of I-BET151 (GSK1210151A), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its role as a critical research tool has significantly advanced our understanding of epigenetic regulation in cancer, particularly in hematological malignancies. This guide details its mechanism of action, impact on key signaling pathways, preclinical efficacy, and the molecular basis of resistance. It also provides detailed experimental protocols and quantitative data to aid in the design and interpretation of future research.

Core Mechanism of Action: Epigenetic Transcriptional Repression

This compound is a synthetic compound that functions as a competitive inhibitor of the BET protein family, which includes the ubiquitously expressed BRD2, BRD3, and BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin.[3][4]

By docking to acetylated chromatin, BET proteins, particularly BRD4, act as scaffolding platforms to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[5] This recruitment is essential for phosphorylating RNA Polymerase II (Pol II), allowing it to be released from promoter-proximal pausing and transition into a state of productive transcriptional elongation.

This compound mimics the structure of acetylated lysine, enabling it to bind with high affinity to the bromodomain pockets of BET proteins. This competitive binding displaces BET proteins from chromatin, preventing the recruitment of transcriptional machinery and leading to the suppression of target gene expression.[6][7] In hematological malignancies, this mechanism disproportionately affects the expression of key oncogenes such as MYC , BCL2 , and CDK6 , which are often regulated by super-enhancers and are critical for tumor cell proliferation and survival.[5][8]

Key Signaling Pathways Modulated by this compound

The anti-neoplastic effects of this compound extend to the modulation of several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: this compound can diminish NF-κB signaling by reducing the expression of its activators or by inhibiting BRD4-mediated activation of the pathway.[5] This is significant as the NF-κB pathway is a key driver of inflammation, cell survival, and proliferation in various hematological cancers.[5]

-

Hedgehog (Hh) Pathway: this compound has been shown to attenuate Hh signaling by significantly reducing the expression of the key transcription factor GLI1, downstream of the SMO receptor.[9] This occurs because BRD4 is required for robust GLI1 transcription.[9]

-

Notch Signaling: The Notch pathway, which is crucial for cell fate decisions, can be influenced by this compound, although its role can be context-dependent, acting as either a tumor suppressor or an oncogene.[1]

-

JAK/STAT Pathway: In myeloproliferative neoplasms (MPNs) characterized by JAK2 mutations, this compound treatment leads to the downregulation of LMO2, a downstream target of the JAK/STAT pathway, thereby inhibiting proliferation and inducing apoptosis.[3]

Preclinical Efficacy in Hematological Malignancies

This compound has demonstrated significant anti-tumor activity across a wide range of preclinical models of hematological cancers, both in vitro and in vivo.

-

Acute Myeloid Leukemia (AML): this compound is particularly effective in AML subtypes driven by MLL-rearrangements and NPM1 mutations.[3][10] It induces rapid cell cycle arrest and apoptosis by suppressing the transcription of BCL2, c-MYC, and CDK6.[11] In mouse models of MLL-fusion leukemia, administration of this compound delayed disease progression and significantly prolonged survival.

-

Acute Lymphoblastic Leukemia (ALL): MLL-rearranged ALL cell lines are highly sensitive to this compound, showing inhibition of proliferation and induction of apoptosis.[1]

-

Multiple Myeloma (MM): this compound induces G0/G1 cell cycle arrest and apoptosis in myeloma cell lines, irrespective of their MYC status, with IC50 values typically in the 100–300 nM range.[3] It effectively represses the MYC-dependent transcriptional program.[12]

-

Lymphoma: In Mantle Cell Lymphoma (MCL), this compound promotes G1/S arrest and apoptosis. It is also effective against Primary Effusion Lymphoma (PEL) and Diffuse Large B-cell Lymphoma (DLBCL) by downregulating c-MYC.[10][13]

-

Myeloproliferative Neoplasms (MPN): For JAK2V617F-positive MPNs, this compound inhibits the expression of the LMO2 oncogene, leading to proliferation arrest and apoptosis.[3]

| Hematological Malignancy | Cell Line | Key Genetic Driver | IC50 / GI50 (nM) | Primary Downregulated Genes | Reference |

| Acute Myeloid Leukemia | MV4;11 | MLL-AF4 | 15 - 192 | BCL2, c-MYC, CDK6 | [11] |

| Acute Myeloid Leukemia | MOLM13 | MLL-AF9 | 15 - 192 | BCL2, c-MYC, CDK6 | |

| Acute Myeloid Leukemia | NOMO1 | MLL-AF9 | 15 - 192 | c-MYC, BCL2 | [11] |

| Acute Lymphoblastic Leukemia | RS4;11 | MLL-AF4 | 192 | c-MYC, IL7R | [11][14] |

| Multiple Myeloma | H929 | t(4;14) | ~100 - 300 | MYC | [3][15] |

Mechanisms of Resistance

The development of resistance is a significant challenge for targeted therapies. Research has shown that resistance to this compound can emerge from leukemia stem cells.[16] A primary mechanism involves the activation of the Wnt/β-catenin signaling pathway .[13][16] In resistant cells, increased Wnt signaling can maintain the expression of key targets like Myc independently of BET protein function, thereby bypassing the inhibitory effect of this compound.[13][16] This highlights a critical vulnerability and suggests that co-targeting the Wnt pathway could be a strategy to overcome or prevent resistance.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to characterize the effects of this compound.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following this compound treatment.

-

Reagents & Materials:

-

Hematological cancer cell lines (e.g., MV4;11, MOLM13)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipette, plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.

-

This protocol is for determining the genomic locations where BET proteins bind and assessing their displacement by this compound.

-

Reagents & Materials:

-

1x10⁷ cells per ChIP sample

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffer, Sonication Buffer, IP Dilution Buffer

-

ChIP-grade antibody against BRD4 (or BRD2/BRD3)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer and RNase A/Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol and 100% Ethanol

-

DNA purification kit

-

Qubit/PicoGreen for DNA quantification

-

Next-generation sequencing platform

-

-

Procedure:

-

Cell Treatment & Cross-linking: Treat cells with this compound (e.g., 500 nM) or DMSO for 6 hours. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in sonication buffer and sonicate to shear chromatin into fragments of 200-600 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin with magnetic beads. Incubate the cleared chromatin overnight at 4°C with the anti-BRD4 antibody or IgG control.

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

DNA Purification: Purify the ChIP DNA using a standard column-based kit or phenol-chloroform extraction.

-

Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, perform peak calling (e.g., with MACS2), and analyze differential binding between this compound and DMSO-treated samples.

-

This protocol outlines the steps to analyze global gene expression changes induced by this compound.

-

Reagents & Materials:

-

1x10⁶ cells per sample

-

This compound and DMSO

-

TRIzol or other RNA extraction reagent

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

Bioanalyzer or similar for RNA quality control

-

mRNA isolation kit (poly-A selection) or rRNA depletion kit

-

NGS library preparation kit

-

Next-generation sequencing platform

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 500 nM) or DMSO for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using TRIzol or a column-based kit. Perform on-column DNase treatment to remove genomic DNA contamination.

-

Quality Control: Assess RNA integrity and quantity using a Bioanalyzer. Samples should have a high RNA Integrity Number (RIN > 8).

-

Library Preparation: Isolate mRNA using poly-A selection. Fragment the mRNA, synthesize cDNA, add sequencing adapters, and amplify the library.

-

Sequencing: Perform high-throughput sequencing to generate single-end or paired-end reads.

-

Data Analysis:

-

Perform quality control on raw reads (e.g., with FastQC).

-

Align reads to a reference genome (e.g., with STAR).

-

Quantify gene expression levels (e.g., with RSEM or featureCounts).

-

Perform differential gene expression analysis between this compound and DMSO-treated samples (e.g., with DESeq2 or edgeR).

-

Conduct pathway and gene ontology analysis on differentially expressed genes.

-

-

Clinical Perspective

While this compound has been an invaluable preclinical tool, other BET inhibitors with more favorable pharmacokinetic profiles, such as I-BET762 (GSK525762) and OTX015, have progressed into early-phase clinical trials for various hematological malignancies and solid tumors.[3] These trials have shown preliminary signs of clinical activity, although dose-limiting toxicities, most commonly thrombocytopenia, have been a consistent challenge.[17][18] The insights gained from this compound research have been foundational in establishing the therapeutic rationale for targeting BET proteins and continue to guide the clinical development and combination strategies for this promising class of epigenetic drugs.

References

- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The bromodomain inhibitor IBET-151 attenuates vismodegib-resistant esophageal adenocarcinoma growth through reduction of GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]

- 18. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating I-BET151 in Solid Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET151 (also known as GSK1210151A) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.[3][4] Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, making them a compelling target for cancer therapy. This technical guide provides an in-depth overview of the investigation of this compound in solid tumor models, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action

This compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing BET proteins from chromatin.[3] This prevents the recruitment of transcriptional regulators and leads to the downregulation of target gene expression.[1] A primary mechanism of action in many solid tumors is the suppression of the MYC oncogene and its downstream targets, which are critical for cell proliferation and survival.[1] Beyond MYC, this compound has been shown to modulate other key signaling pathways implicated in cancer, including the NF-κB, Hedgehog, and Notch pathways.[5]

Preclinical Data in Solid Tumor Models

The anti-tumor activity of this compound has been evaluated in a range of solid tumor models, demonstrating its potential as a therapeutic agent.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various solid tumor cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 0.945 |

| U87MG | Glioblastoma | Data suggests inhibition of proliferation |

| Mvt1 | Breast Cancer | Inhibited primary tumor growth |

| 6DT1 | Breast Cancer | Inhibited primary tumor growth |

| Ptch1+/- derived medulloblastoma stem cells | Medulloblastoma | Dose-dependent reduction in viability |

| Esophageal Adenocarcinoma Cell Lines | Esophageal Adenocarcinoma | Dose-dependent reduction in viability |

Data compiled from multiple sources. It is important to note that experimental conditions can influence IC50 values.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various xenograft models of solid tumors.

| Tumor Model | Dosing Regimen | Key Findings |

| Ptch1+/- derived medulloblastoma allograft | 30 mg/kg, daily intraperitoneal injection | Significantly attenuated tumor growth; Reduced levels of the Hedgehog target gene Gli1.[6][7] |

| U87MG xenograft | Not specified | Reduced tumor size.[1] |

| Esophageal Adenocarcinoma Patient-Derived Xenografts (PDXs) | 30 mg/kg, daily intraperitoneal injection for 14 days | Attenuated tumor growth; Reduced expression of GLI1.[7] |

Clinical Data in Solid Tumors

A Phase I clinical trial (NCT01587703) evaluated the safety and efficacy of GSK525762 (a compound designation for this compound) in patients with NUT midline carcinoma (NMC) and other solid tumors.[8]

| Tumor Type | Number of Patients | Objective Response Rate | Key Findings |

| NUT Midline Carcinoma (NMC) | 19 | 2 confirmed partial responses (11%) | 8 patients had stable disease.[8] |

| Other Solid Tumors | 46 | No confirmed responses | The recommended Phase II dose was established at 80 mg once daily. The most common adverse events were thrombocytopenia, gastrointestinal toxicities, and fatigue.[8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This technique is used to detect and quantify specific proteins, such as BRD4 and MYC, in cell lysates.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-MYC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Separate proteins from cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.[10]

-

Quantify band intensities relative to a loading control (e.g., GAPDH).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of specific proteins, such as BRD4, at specific genomic regions, like the MYC promoter.

Materials:

-

This compound-treated and control cells

-

Formaldehyde for cross-linking

-

Lysis buffer

-

Sonicator

-

Antibody against the protein of interest (e.g., anti-BRD4)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target genomic regions

Protocol:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-linking.

-

Digest the proteins with proteinase K and purify the DNA.

-

Quantify the amount of precipitated DNA at specific genomic loci using qPCR.[6]

In Vivo Xenograft Model

These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD-SCID)

-

Solid tumor cells or patient-derived tumor fragments

-

This compound formulation for injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant tumor cells or patient-derived tumor fragments into the flanks of immunocompromised mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).[6]

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control according to the specified dosing regimen (e.g., daily intraperitoneal injections).[6][7]

-

Measure tumor volume regularly using calipers.[7]

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Conclusion

This compound has demonstrated promising anti-tumor activity in a variety of solid tumor models, primarily through the inhibition of BET protein function and the subsequent downregulation of key oncogenic signaling pathways. Preclinical data supports its efficacy both in vitro and in vivo, and early clinical data has shown modest activity in certain patient populations. Further investigation into combination therapies and predictive biomarkers will be crucial in defining the clinical utility of this compound in the treatment of solid tumors. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

- 1. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain protein inhibition is a therapeutic option for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]

- 6. The BET Bromodomain Inhibitor this compound Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

I-BET151's Role in NF-κB Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-BET151, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in attenuating NF-κB-mediated inflammation and gene expression. We present a compilation of quantitative data on this compound's activity, detailed protocols for key experimental assays, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of BET inhibitors in NF-κB-driven pathologies.

Introduction: The NF-κB Pathway and the Role of BET Proteins

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous diseases, including chronic inflammatory disorders and cancer. The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates the p50/p65 (RelA) heterodimer, allowing its translocation to the nucleus, where it binds to specific DNA sequences and drives the transcription of a plethora of pro-inflammatory and anti-apoptotic genes, such as IL6, IL8, and TNF.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby facilitating gene expression. Notably, BRD4 has been shown to directly interact with the acetylated p65 subunit of NF-κB, acting as a critical co-activator for the transcription of NF-κB target genes.

This compound: A Selective BET Inhibitor

This compound (also known as GSK1210151A) is a small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby displacing them from chromatin. This action effectively disrupts the transcriptional activation of BET-dependent genes.

Mechanism of Action in NF-κB Pathway Modulation

This compound modulates the NF-κB pathway through several key mechanisms:

-

Disruption of BRD4-p65 Interaction: By occupying the bromodomains of BRD4, this compound prevents its interaction with the acetylated p65 subunit of NF-κB. This hinders the recruitment of the positive transcription elongation factor b (P-TEFb) complex and subsequent phosphorylation of RNA Polymerase II, leading to a suppression of NF-κB target gene transcription.

-

Inhibition of Inflammatory Gene Expression: this compound has been demonstrated to potently inhibit the expression and secretion of key NF-κB-driven pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2][3]

-

Downregulation of NF-κB Subunits: In some cellular contexts, this compound has been shown to cause the transcriptional downregulation of NF-κB subunits, such as p105/p50.[1][4]

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention by this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound's activity related to BET protein inhibition and its downstream effects on the NF-κB pathway.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Value | Unit | Reference |

| BRD2 | IC50 | 0.5 | µM | [5][6] |

| BRD3 | IC50 | 0.25 | µM | [5][6] |

| BRD4 | IC50 | 0.79 | µM | [5][6] |

| BRD2 | pIC50 | 6.3 | [7] | |

| BRD3 | pIC50 | 6.6 | [7] | |

| BRD4 | pIC50 | 6.1 | [7] | |

| BRD2, BRD3, BRD4 | Kd | 0.02-0.1 | µM | [6] |

| BRD4 | Kd | 0.29 ± 0.17 | µM | [8] |

Table 2: Inhibition of Inflammatory Cytokine Production by this compound

| Cytokine | Cell Type/System | Stimulant | IC50 | Unit | Reference |

| IL-6 | Human PBMCs | LPS | 0.16 | µM | [6] |

| IL-6 | Human Whole Blood | LPS | 1.26 | µM | [6] |

| IL-6 | Rat Whole Blood | LPS | 1.26 | µM | [6] |

| IL-6, IL-8 | Melanoma cells | - | Dose-dependent reduction | [4][9] | |

| IL-6, IL-1β | Myeloma cells | - | Dose-dependent reduction | [2] | |

| IL-6, TNF-α | Monocytes | C. albicans | Dose-dependent reduction with 10 µM this compound | [10] | |

| IL-13, IL-5 | Human ILC2s | IL-33 | Dose-dependent reduction (62.5-250 nM) | [11] |

Table 3: Effect of this compound on NF-κB Target Gene Expression

| Target Gene | Cell Type | Treatment Conditions | Fold Change/Effect | Reference |

| IL6, IL8, MMP1, MMP3 | Rheumatoid Arthritis Synovial Fibroblasts | TNF-α or IL-1β stimulation | Significant suppression | [3] |

| CSF1 | INS 832/13 cells | IL-1β stimulation + 1 µM this compound | Attenuated expression | [12] |

| NFKBIA | INS 832/13 cells | IL-1β stimulation + 1 µM this compound | Insensitive to inhibition | [12] |

| IFNB | RAW cells | Poly(I:C) or LPS stimulation | Dose-dependent suppression | [13] |

| Osteoclast-specific genes (TRACP, MMP9, Ctsk, c-Src) | Mononuclear cells | RANKL/M-CSF stimulation | Dose-dependent reduction | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB pathway.

Western Blot for p65 Nuclear Translocation

This protocol is designed to assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

This compound (and vehicle control, e.g., DMSO)

-

NF-κB stimulus (e.g., TNFα, IL-1β)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Nuclear and Cytoplasmic Extraction Kit (e.g., from Rockland Immunochemicals or Thermo Fisher Scientific)[14][15][16]

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p65, anti-lamin B1 (nuclear marker), anti-α-tubulin or GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with the desired concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with an NF-κB activator for the appropriate time (e.g., 30 minutes with TNFα).

-

Cell Fractionation:

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Repeat the immunoblotting process for the nuclear (lamin B1) and cytoplasmic (α-tubulin/GAPDH) loading controls.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify the band intensities and normalize the p65 signal in each fraction to its respective loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (and vehicle control)

-

NF-κB stimulus (e.g., TNFα)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.[17][18][19][20][21]

-

Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of BRD4 and p65 at the promoters of NF-κB target genes and how this is affected by this compound.

Materials:

-

Cell line of interest

-

This compound (and vehicle control)

-

NF-κB stimulus

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis and wash buffers

-

ChIP-grade antibodies against BRD4 and p65

-

Protein A/G magnetic beads

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells as described for the Western blot protocol. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-500 bp by sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with a ChIP-grade antibody against BRD4 or p65 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.

-

Analysis by qPCR: Quantify the amount of immunoprecipitated DNA corresponding to specific NF-κB target gene promoters using qPCR. Analyze the data as a percentage of input.

Conclusion

This compound is a powerful tool for investigating the role of BET proteins in the regulation of the NF-κB signaling pathway. Its ability to disrupt the BRD4-p65 interaction and subsequently inhibit the transcription of pro-inflammatory genes underscores the therapeutic potential of BET inhibitors in a wide range of NF-κB-driven diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the multifaceted effects of this compound and to advance the development of novel epigenetic-based therapies.

References

- 1. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bromodomain protein inhibitor this compound suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and characterization of this compound derivatives for use in identifying protein targets in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer Effects of this compound, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]

- 10. Bromodomain inhibitor I‐BET151 suppresses immune responses during fungal–immune interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BET Bromodomain Inhibitor iBET151 Impedes Human ILC2 Activation and Prevents Experimental Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 15. biomol.com [biomol.com]

- 16. health.uconn.edu [health.uconn.edu]

- 17. NF-κB luciferase reporter assay. [bio-protocol.org]

- 18. 2.8. Luciferase Reporter Assays [bio-protocol.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. bowdish.ca [bowdish.ca]

The Epigenetic Landscape of I-BET151: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET151, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in the exploration of epigenetic regulation and its therapeutic potential. BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histone tails. This interaction tethers them to chromatin, where they recruit transcriptional machinery to regulate the expression of key genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein activity is a hallmark of numerous diseases, most notably cancer. This compound functions by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and disrupting their gene regulatory functions. This guide provides a comprehensive technical overview of the epigenetic effects of this compound, including its impact on key signaling pathways, quantitative data on its activity, and detailed protocols for essential experimental validation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data regarding the efficacy and effects of this compound across various cancer cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hematological Malignancies | |||

| MV4;11 | Acute Myeloid Leukemia | Sensitive in the nanomolar range | |

| K562 | Chronic Myeloid Leukemia | Resistant up to micromolar concentrations | |

| U937 | Histiocytic Lymphoma | ~10,000 (10 µM) induces significant growth inhibition | |

| Multiple Myeloma Cells | Multiple Myeloma | Potent antiproliferative effect | |

| Solid Tumors | |||

| AGS | Gastric Carcinoma | - | |

| HepG2 | Hepatocellular Carcinoma | - | |

| U87MG | Glioblastoma | Potent inhibition | |

| A2780 | Ovarian Cancer | - | |

| Neuroblastoma Cells | Neuroblastoma | Dose-dependent reduction in viability | |

| Medulloblastoma CSCs | Medulloblastoma | Dose-dependent reduction in viability |

Table 2: Dose-Dependent Effects of this compound on Gene and Protein Expression

| Cell Type | Treatment | Target Gene/Protein | Effect | Reference |

| Peripheral Blood Mononuclear Cells | This compound (dose-dependent) | TRACP, MMP-9, Ctsk, c-Src | Downregulation of osteoclast-specific genes | |

| Peripheral Blood Mononuclear Cells | This compound (dose-dependent) | TNF-α, IL-1β, IL-6 | Inhibition of inflammatory cytokine secretion | |

| Light2 Cells | This compound (dose-dependent) | GLI1 | Attenuation of Hedgehog signal transduction | |

| Medulloblastoma Cancer Stem Cells | This compound (dose-dependent) | GLI1 | Decreased levels | |

| Human PBMCs | This compound (10 µM) | IL-6, TNF-α, IL-10 | Marked reduction in production | |

| Human PBMCs | This compound (10 µM) | IFN-γ, IL-17, IL-22 | Strong reduction in production | |

| In vitro cultured ILC2s | iBET151 (250, 125, 62.5 nM) | IL-13 | Dose-dependent inhibition of production | |

| LPS-stimulated alveolar macrophages | iBET151 (250 nM) | IL-6 | Significant decrease in production |

Core Signaling Pathways Modulated by this compound

This compound exerts its profound biological effects by modulating several critical signaling pathways implicated in cancer and inflammation. The primary mechanism involves the displacement of BRD4, and to a lesser extent BRD2 and BRD3, from acetylated chromatin, leading to the transcriptional repression of key downstream target genes.

NF-κB Signaling Pathway